

Pitstop 2: A Technical Examination of its Specificity for Clathrin-Mediated Endocytosis

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Compound of Interest

Compound Name: Pitstop 2

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Introduction

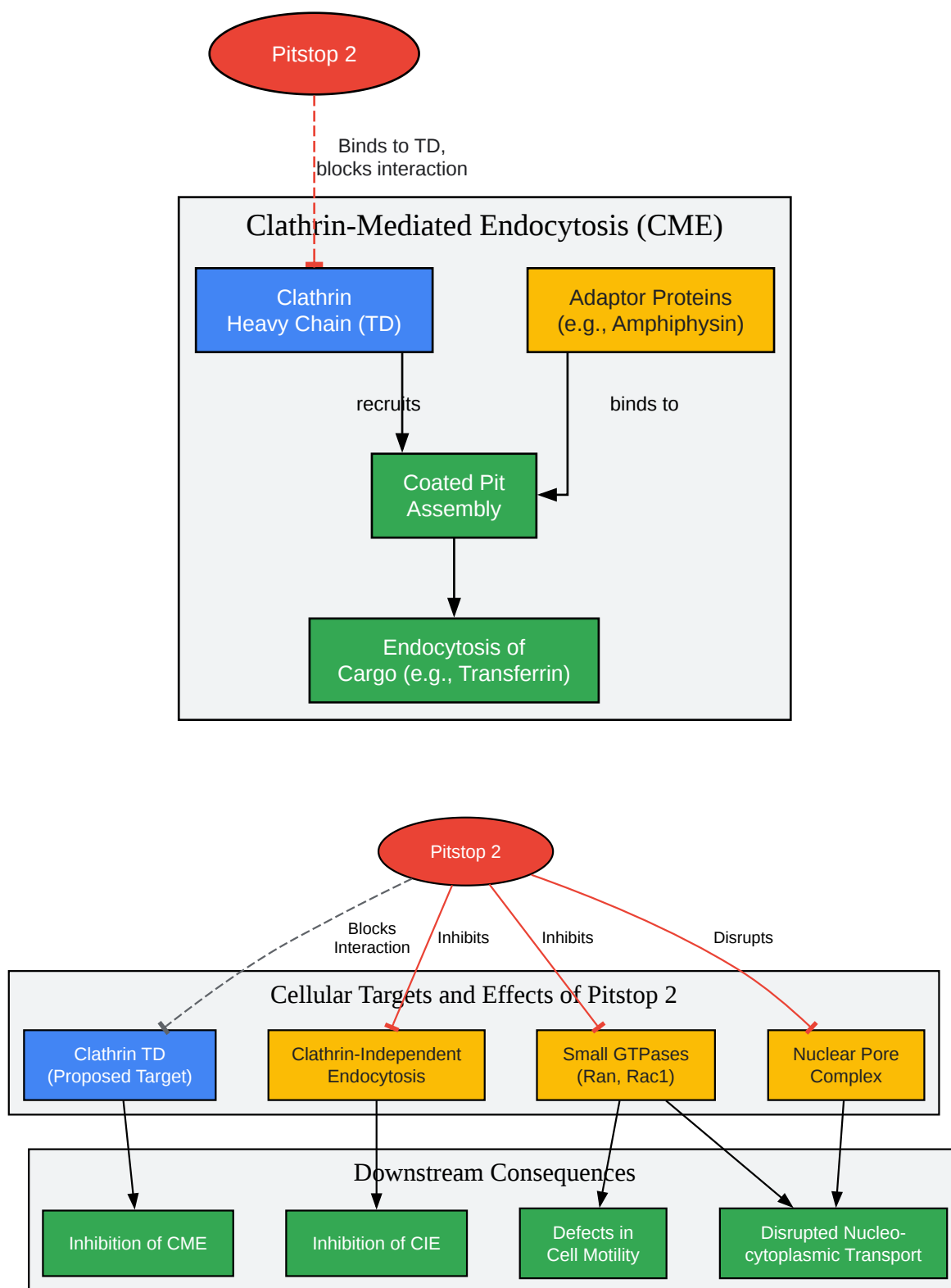
Pitstop 2 emerged as a promising tool for the acute and reversible inhibition of clathrin-mediated endocytosis (CME).^{[1][2]} Developed as a cell-permeable small molecule, it was designed to specifically target the N-terminal domain of the clathrin heavy chain, a critical hub for the recruitment of accessory proteins essential for the formation of clathrin-coated pits.^{[3][4]} This technical guide provides an in-depth analysis of the initial studies that defined the specificity of **Pitstop 2**, and critically examines the subsequent body of evidence that revealed significant off-target effects, thereby redefining its utility as a specific inhibitor of clathrin.

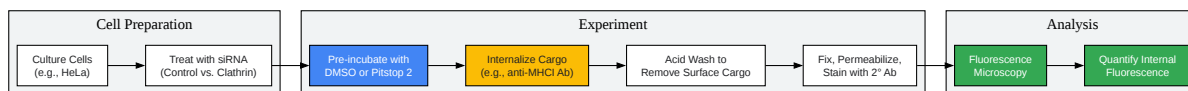
Initial Studies and Proposed Mechanism of Action

Pitstop 2 was initially characterized as a selective inhibitor that binds to a groove on the N-terminal β -propeller domain of the clathrin heavy chain.^{[3][5]} This binding competitively inhibits the interaction between clathrin and various adaptor proteins that contain a "clathrin-box" motif, such as amphiphysin.^{[4][5][6]} The proposed mechanism suggested that by preventing these crucial protein-protein interactions, **Pitstop 2** would specifically arrest the assembly and maturation of clathrin-coated pits, thereby inhibiting CME.^[3]

Initial in vitro binding assays and cellular experiments supported this hypothesis. The compound was shown to inhibit the endocytosis of transferrin, a canonical cargo of CME, with a reported IC₅₀ of approximately 12 μ M for the disruption of the amphiphysin-clathrin interaction.

[7][8] Furthermore, early studies suggested that **Pitstop 2** did not affect clathrin-independent endocytic (CIE) pathways, such as the uptake of the Shiga toxin.[4]





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